Soyasaponin II

Descripción general

Descripción

Soyasaponin II es un compuesto que se encuentra de forma natural en la soya (Glycine max) y otras leguminosas. Pertenece a la clase de saponinas, que son glucósidos con una característica distintiva de formación de espuma. This compound es conocido por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes y hepatoprotectoras .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de soyasaponin II típicamente implica la extracción de la soya usando solventes como metanol o etanol. El extracto luego se somete a técnicas cromatográficas para aislar la this compound. Se emplean métodos avanzados como la Cromatografía Líquida de Alta Eficiencia (HPLC) y la Espectrometría de Masas (MS) para la purificación y caracterización .

Métodos de Producción Industrial: La producción industrial de this compound involucra la extracción a gran escala de harina de soya u otros productos de soya. El proceso incluye extracción con solventes, filtración y pasos de purificación para obtener this compound de alta pureza. También se está explorando el uso de enfoques biotecnológicos, como la fermentación microbiana, para mejorar el rendimiento y la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: Soyasaponin II se somete a varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus enlaces glucosídicos.

Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de azúcar unidas a la estructura aglicona.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones ácidas o básicas facilitan las reacciones de sustitución.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Soyasaponin II tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la relación estructura-actividad de las saponinas.

Biología: Se investiga la this compound por su papel en la modulación de las respuestas inmunitarias y las vías de señalización celular.

Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades hepáticas, cáncer y afecciones inflamatorias.

Industria: This compound se utiliza en el desarrollo de pesticidas naturales y como aditivo en productos alimenticios y cosméticos .

Mecanismo De Acción

Soyasaponin II ejerce sus efectos a través de varios mecanismos:

Antiinflamatorio: Inhibe la activación del inflamasoma Nlrp3 y reduce la producción de citocinas proinflamatorias como la interleucina 1β.

Antioxidante: Elimina las especies reactivas del oxígeno y mejora la actividad de las enzimas antioxidantes.

Hepatoprotector: This compound protege las células del hígado modulando la expresión de genes involucrados en la apoptosis y el estrés oxidativo .

Compuestos Similares:

- Soyasaponin I

- Soyasaponin III

- Soyasaponin A1

- Soyasaponin A2

Comparación: this compound es único debido a su estructura glucosídica específica y la presencia de ciertos grupos funcionales que confieren actividades biológicas distintas. En comparación con otras soyasaponinas, la this compound ha mostrado efectos antiinflamatorios y hepatoprotectores superiores .

Comparación Con Compuestos Similares

- Soyasaponin I

- Soyasaponin III

- Soyasaponin A1

- Soyasaponin A2

Comparison: Soyasaponin II is unique due to its specific glycosidic structure and the presence of certain functional groups that confer distinct biological activities. Compared to other soyasaponins, this compound has shown superior anti-inflammatory and hepatoprotective effects .

Actividad Biológica

Soyasaponin II (SSII) is a bioactive compound predominantly found in soybeans, classified as a saponin. It has garnered attention due to its diverse biological activities, particularly its antiviral, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄₇H₇₆O₁₇ |

| Molecular Weight | 913.096 g/mol |

| CAS Number | 55319-36-3 |

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses:

- HSV-1 (Herpes Simplex Virus Type 1) : SSII shows an IC50 of 54 μM, indicating potent inhibition of HSV-1 replication.

- HCMV (Human Cytomegalovirus) : The IC50 is reported at 104 μM.

- Influenza Virus : SSII has an IC50 of 88 μM against influenza.

- HIV-1 (Human Immunodeficiency Virus Type 1) : The compound exhibits an IC50 of 112 μM.

These findings suggest that SSII could be a potential therapeutic agent for viral infections, particularly in inhibiting replication processes .

Inhibition of NLRP3 Inflammasome

Recent studies highlight the role of this compound in modulating inflammatory responses. Specifically, it acts as an inhibitor of YB-1 phosphorylation and NLRP3 inflammasome priming, which are critical pathways in the inflammatory response. In a study involving mice with lipopolysaccharide/D-galactosamine (LPS/GalN)-induced acute liver failure, SSII administration led to:

- Reduced levels of phosphorylated YB-1.

- Diminished production of interleukin-1β (IL-1β) in macrophages.

This suggests that SSII may protect against acute liver injury by modulating immune responses .

Protective Effects Against Liver Injury

In vivo studies have shown that this compound can ameliorate acute liver failure. Mice treated with SSII exhibited:

- Lower plasma alanine aminotransferase (ALT) levels compared to controls.

- Improved liver morphology as evidenced by histological analysis.

The protective mechanism appears to involve the modulation of macrophage activity and the inflammatory response .

Induction of Apoptosis in Cancer Cells

This compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HeLa cells. The proposed mechanism involves an increase in intracellular calcium levels and disruption of mitochondrial function, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antiviral Efficacy Study :

- Acute Liver Failure Model :

- Cancer Cell Apoptosis Study :

Propiedades

IUPAC Name |

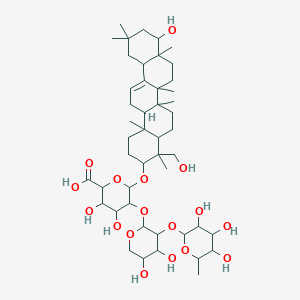

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-37,39-41,48-56H,10-20H2,1-8H3,(H,57,58)/t21-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,43+,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZLICPLPYSFNZ-IVWMTKFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317250 | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55319-36-3 | |

| Record name | Soyasaponin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55319-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 - 215 °C | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.